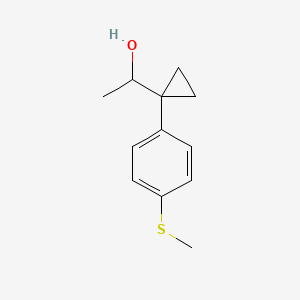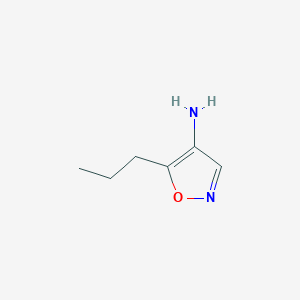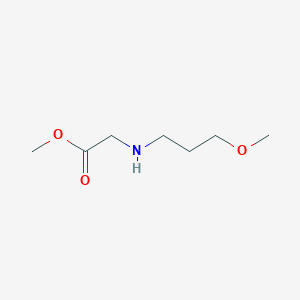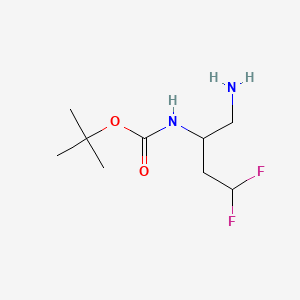
2-(Bromomethyl)thiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)thiolane: is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromomethyl group attached to the thiolane ring. Thiolanes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Bromomethyl)thiolane typically involves the bromomethylation of thiolane. One efficient method for bromomethylation involves the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH). This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods: In industrial settings, the bromomethylation process can be scaled up using similar reagents and conditions. The use of concentrated aqueous hydrobromic acid along with a formaldehyde source, such as paraformaldehyde, is common. This method ensures a consistent and high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)thiolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidomethylthiolane or thiocyanatomethylthiolane.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: The major product is methylthiolane.
Scientific Research Applications
2-(Bromomethyl)thiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)thiolane involves its reactivity with nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the bromomethyl group is replaced by other functional groups. The sulfur atom in the thiolane ring can also participate in redox reactions, further expanding its chemical versatility .
Comparison with Similar Compounds
2-(Chloromethyl)thiolane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It is less electrophilic compared to 2-(Bromomethyl)thiolane.
2-(Hydroxymethyl)thiolane: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in substitution reactions.
2-(Methylthio)thiolane: Features a methylthio group, which alters its reactivity and makes it useful in different chemical contexts.
Uniqueness: this compound is unique due to its high electrophilicity, which makes it highly reactive in nucleophilic substitution reactions. This property is particularly valuable in organic synthesis, where it can be used to introduce various functional groups into molecules .
Properties
CAS No. |
53310-35-3 |
|---|---|
Molecular Formula |
C5H9BrS |
Molecular Weight |
181.10 g/mol |
IUPAC Name |
2-(bromomethyl)thiolane |
InChI |
InChI=1S/C5H9BrS/c6-4-5-2-1-3-7-5/h5H,1-4H2 |
InChI Key |
TVWYIYIYMURMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


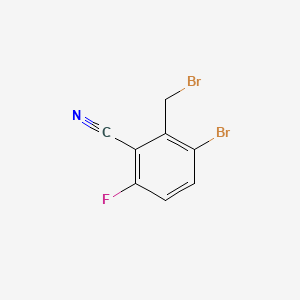
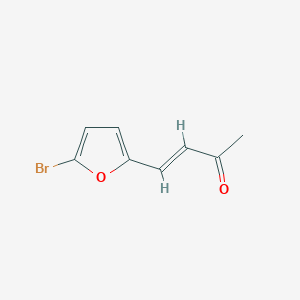
![4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoicacid](/img/structure/B15323435.png)

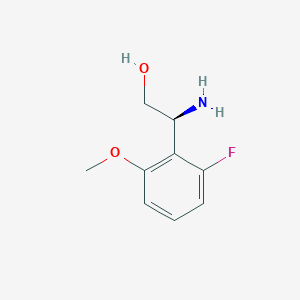

![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)
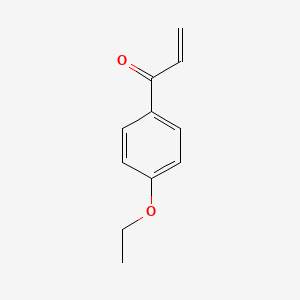
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)
